N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (molecular formula: C₁₄H₁₁BrClNOS, molar mass: 356.67 g/mol) is a halogenated acetamide derivative featuring a sulfanyl (thioether) bridge between a 4-chlorophenyl group and an acetamide backbone, with a 2-bromophenyl substituent on the nitrogen atom. The compound’s structure is characterized by:
- Acetamide core: Provides hydrogen-bonding capability via the amide group.
- Sulfanyl bridge: Enhances lipophilicity and influences electronic properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGULBMHYXPEEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-bromoaniline with 4-chlorobenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
- Solvent: Anhydrous ethanol or dichloromethane
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound with a structure that includes bromophenyl and chlorophenyl substituents. Interest in compounds of this nature stems from their potential for biological activity and their use in medicinal chemistry. This document explores the potential applications, synthetic methods, and research findings related to related compounds, excluding data originating from the potentially unreliable sources of benchchem.com and smolecule.com.
Medicinal Chemistry
- Pharmacophore Potential Compounds containing both bromine and chlorine substituents on phenyl rings are of interest in medicinal chemistry for their potential biological activities.
- Drug Development N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be a lead compound for designing new anticancer agents or as a scaffold for synthesizing other biologically active molecules.
Antimicrobial Activity
- N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, a related pyrimidine derivative, has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria in in vitro studies.
Anticancer Activity
- N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide has been assessed for anticancer properties against various cancer cell lines, including MCF7 breast cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites of certain kinases involved in cancer progression, indicating its potential as an anticancer agent.
- 1,3,4-Thiadiazole derivatives with chlorine substituents have shown better cytotoxic activity than others for the MCF7 cell line and demonstrated the best caspase activation .
Data Tables
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Antimicrobial Efficacy
A study evaluated the efficacy of N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide against multi-drug resistant strains of bacteria, revealing that it could serve as a lead compound for developing new antibiotics.
Cancer Treatment
In another research effort, N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide was tested in vivo on tumor-bearing mice, showing a reduction in tumor size and improved survival rates compared to controls.
Related Compounds
Several compounds share structural features with N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Examples include:
- Thiazole derivatives that demonstrate strong anticonvulsant action .
- N-benzyl-2-chloro-N-(p-tolyl) acetamide, which is synthesized from benzyl-4-methylaniline and chloroacetyl chloride .
Concluding Remarks
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Acetamides with Sulfanyl Linkers
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Molecular formula : C₁₂H₁₂ClN₅OS
- Key features: Replaces the 2-bromophenyl group with a 4-chlorophenyl moiety and introduces a 4,6-diaminopyrimidine ring.
- Activity : Exhibits antiviral properties by targeting NS2B/NS3 Dengue protease .
PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide)
- Molecular formula : C₂₂H₂₃ClN₆O₃S₃
- Key features : Contains a benzothiazole-triazine backbone linked to the acetamide group.
- Activity : Dual-mode ABCG2 inhibitor; accelerates lysosomal degradation of ABCG2 while blocking its efflux function .
- Structural differences : The extended heterocyclic system increases molecular complexity and likely improves binding affinity compared to the target compound’s simpler structure.
Halogen and Oxidation State Variations
2-[(4-Bromophenyl)sulfinyl]-N-(4-chlorophenyl)acetamide
- Molecular formula: C₁₄H₁₁BrClNO₂S
- Key features : Sulfinyl (sulfoxide) group replaces the sulfanyl bridge.
- Activity: Not explicitly reported, but sulfoxides often exhibit altered pharmacokinetics (e.g., improved solubility) compared to thioethers .
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Molecular formula : C₁₂H₁₂ClN₅OS
- Key features : Chlorine substituent at the meta position on the phenyl ring.
- Activity : Similar antiviral profile to its para-substituted analogue but with altered conformational preferences .
- Structural differences : Meta substitution may reduce steric hindrance compared to the target compound’s ortho-bromo group.
Heterocyclic Derivatives
2-{[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
- Molecular formula : C₂₀H₂₁ClN₆OS
- Key features : 1,2,4-Triazole ring with a 2-chlorophenyl substituent.
- Activity: Not reported, but triazoles are known for antimicrobial and anticancer applications .
Comparative Data Table
Structural and Functional Insights
- Steric Effects : The ortho-bromo group in the target compound may hinder rotational freedom, affecting binding to flat protein pockets compared to para-substituted analogues .
- Electronic Properties : The sulfanyl bridge’s electron-rich sulfur atom could engage in hydrophobic interactions, whereas sulfinyl/sulfonyl groups in analogues introduce polarity .
- Halogen Bonding : Both bromine and chlorine substituents may participate in halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .
Biological Activity
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.69 g/mol. The compound features a bromophenyl group, a chlorophenyl sulfanyl group, and an acetamide moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of essential bacterial enzymes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth by interacting with DNA or inhibiting enzymes critical for cancer progression.
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against several pathogens. The results are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 128 µg/mL | Less effective |
These findings indicate that the compound is particularly effective against Gram-positive bacteria, while showing moderate activity against Gram-negative bacteria and fungi.
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The results are presented in the following table:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HepG2 (liver cancer) | 15.6 | High |
| MCF-7 (breast cancer) | 22.3 | Moderate |
| A549 (lung cancer) | 30.0 | Moderate |
The compound exhibited significant cytotoxicity against HepG2 cells, indicating its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to penetrate bacterial membranes effectively due to its lipophilic properties, enhancing its antimicrobial action .
- Anticancer Mechanism Exploration : Another study explored the mechanism by which this compound inhibits cancer cell proliferation. It was found that the compound induces apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a promising avenue for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
